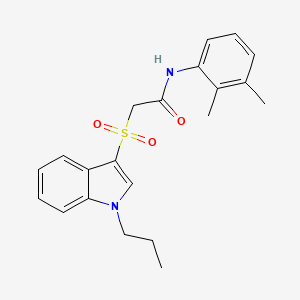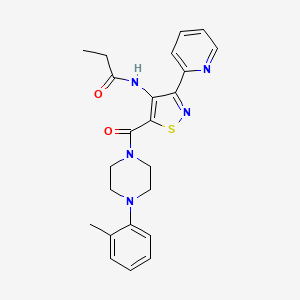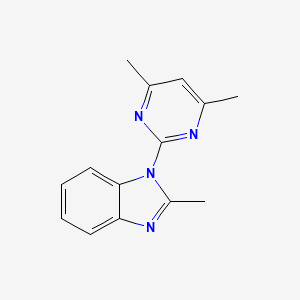![molecular formula C20H18N4O2S B2965415 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105199-45-8](/img/structure/B2965415.png)
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a thiazole ring, a triazole ring, and methoxy groups attached to a phenyl ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . Triazole is another heterocyclic compound that consists of a five-membered ring containing three nitrogen atoms . The methoxy groups are ether functional groups attached to the phenyl ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and triazole rings, along with the methoxy-substituted phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole and triazole rings, as well as the methoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activities : This compound is reported to have potent antimicrobial and antifungal properties. Studies have highlighted its effectiveness against a range of bacterial and fungal strains, demonstrating its potential as a therapeutic agent in treating infectious diseases (Indorkar, Chourasia, & Limaye, 2012).
Anti-Inflammatory Activity
- Anti-Inflammatory Applications : Research has identified anti-inflammatory activities associated with derivatives of this compound. This suggests its potential use in the development of new anti-inflammatory drugs, providing a novel approach to managing inflammatory conditions (Labanauskas et al., 2001).
Anticancer Potential
- Cytotoxic and Anticancer Effects : Some studies have shown that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. This finding is crucial for the development of new anticancer therapies (Liu et al., 2017).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Research has also explored the use of thiazole derivatives as corrosion inhibitors, particularly for metals like copper. This application is significant in industrial settings where corrosion control is essential (Farahati et al., 2019).
Antioxidant Properties
- Antioxidant Activities : There is evidence that certain derivatives show strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases (Khan et al., 2010).
Application in Drug Design and Molecular Modeling
- Drug Design and Molecular Modeling : The compound's derivatives have been utilized in drug design and molecular modeling studies, indicating their potential as scaffolds for developing novel therapeutic agents (Hotsulia & Fedotov, 2019).
Protective Effects Against Ethanol-Induced Oxidative Stress
- Protection Against Ethanol-Induced Oxidative Stress : Certain derivatives have been found to ameliorate ethanol-induced oxidative stress in animal models, suggesting potential therapeutic uses in conditions caused by oxidative damage (Aktay et al., 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The interaction of the compound with its targets could lead to changes at the molecular level, affecting the function of the targets and potentially leading to the observed biological effects .
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Result of Action
Given the diverse biological activities of similar compounds, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of neurons, and inhibition of tumor growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, presence of other compounds, and specific conditions within the body.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-19(22-23-24(13)15-7-5-4-6-8-15)20-21-16(12-27-20)14-9-10-17(25-2)18(11-14)26-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGQINIBMJXXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)
![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2965334.png)



![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2965341.png)
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2965342.png)



![Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2965349.png)
![2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2965353.png)
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965354.png)
